Cyclododec-3-ene-1,5-diyne

Description

Context within Enediyne Chemistry and Macrocyclic Systems

Cyclododec-3-ene-1,5-diyne belongs to the enediyne class of compounds, which are characterized by the presence of a double bond situated between two triple bonds (a 3-ene-1,5-diyne moiety). This structural motif is the cornerstone of a family of potent antitumor antibiotics, including calicheamicin and esperamicin. wikipedia.orgalfa-chemistry.com The cytotoxicity of these natural products is attributed to their ability to undergo a Bergman cyclization, a thermal or photochemically induced rearrangement that generates a highly reactive p-benzyne diradical intermediate. wikipedia.orgalfa-chemistry.com This diradical can then abstract hydrogen atoms from the DNA backbone, leading to DNA cleavage and cell death. wikipedia.org

As a macrocyclic system, the reactivity of this compound is profoundly influenced by its ring size. The incorporation of the enediyne unit into a ten-membered ring, for example, results in a significant increase in ring strain, facilitating the Bergman cyclization at much lower temperatures (e.g., 37 °C) compared to acyclic analogues which require temperatures above 200 °C. wikipedia.org While larger rings like the twelve-membered system of this compound are generally more stable, they still provide a valuable platform for studying the geometric and electronic factors that govern enediyne reactivity.

Significance in Theoretical and Synthetic Organic Chemistry Research

The study of this compound and its derivatives offers profound insights into fundamental concepts of chemical reactivity and structure.

Theoretical Significance:

Bergman Cyclization: This molecule serves as a model system for investigating the mechanism and energetics of the Bergman cyclization. alfa-chemistry.com Computational studies, often employing quantum chemical methods, can elucidate the structure of the transition state and the influence of substituents and ring strain on the reaction barrier. nih.gov The distance between the two alkyne carbons (C1 and C6) is a critical parameter influencing the rate of cyclization. researchgate.netresearchgate.net

Molecular Strain: The macrocyclic structure allows for the exploration of how ring strain impacts the geometry and reactivity of the enediyne core. Theoretical calculations can quantify this strain and correlate it with experimentally observed reaction rates.

Synthetic Significance:

Methodology Development: The synthesis of this compound and related macrocyclic enediynes presents a significant challenge, driving the development of novel synthetic methodologies. Strategies often involve the cyclization of acyclic precursors under carefully controlled conditions.

Anticancer Drug Discovery: Although hundreds of enediyne biosynthetic gene clusters have been identified in microbial genomes, many remain unexpressed under standard laboratory conditions. nih.govprinceton.edu Research into synthetic enediynes like this compound can provide valuable information for the design and synthesis of new anticancer agents with improved properties. The diradical generated from the Bergman cyclization can also be utilized to initiate radical polymerization. nih.gov

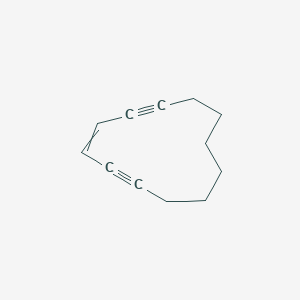

Structure

2D Structure

3D Structure

Properties

CAS No. |

115227-62-8 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

cyclododec-3-en-1,5-diyne |

InChI |

InChI=1S/C12H14/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,7-12H2 |

InChI Key |

LJZMUVZBOVKBMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC#CC=CC#CCC1 |

Origin of Product |

United States |

Mechanistic Studies of Cyclododec 3 Ene 1,5 Diyne Reactivity

Bergman Cyclization Dynamics and Activation

The Bergman cyclization is a key reaction of enediynes, involving the cycloaromatization of the enediyne core to form a highly reactive p-dehydrobenzene biradical. furman.eduwikipedia.org This process is fundamental to the biological activity of naturally occurring enediyne antibiotics. nih.gov

Ground State Conformations and Strain Energy Impact on Cycloaromatization

The conformation of the ground state and the associated ring strain are critical factors governing the propensity of cyclododec-3-ene-1,5-diyne to undergo cycloaromatization. The 12-membered ring of this compound imposes significant geometric constraints. vulcanchem.com The distance between the two alkyne termini, often referred to as the c,d distance, is a crucial parameter. A shorter c,d distance generally leads to a lower activation barrier for cyclization. nih.govspbu.ru

The relationship between ring size and reactivity is not linear. While smaller rings like the 10-membered cyclodeca-3-ene-1,5-diyne exhibit enhanced reactivity due to high strain, simply increasing the ring size does not necessarily lead to a higher activation barrier. kcl.ac.ukresearchgate.net The specific conformation and the resulting proximity of the reactive alkyne units are the determining factors.

Transition State Analysis for Biradical Formation

The formation of the p-dehydrobenzene biradical from this compound proceeds through a high-energy transition state. furman.edu Computational studies, often employing density functional theory (DFT), are instrumental in characterizing this transition state. acs.orgelectronicsandbooks.com These analyses reveal that the transition state involves the formation of a new sigma bond and the breaking of a pi bond as the molecule moves towards the biradical intermediate. nih.gov

The geometry of the transition state is influenced by both steric and electronic factors. acs.org For instance, in metal-complexed enediynes, steric effects can induce conformational changes on the potential energy surface even before the transition state is reached, leading to distinct electron-electron repulsive interactions. researchgate.netacs.orgelectronicsandbooks.com

Factors Influencing Reaction Barriers, including Electronic Properties and Substituent Effects

The activation barrier for the Bergman cyclization of this compound is influenced by a variety of factors beyond ring strain.

Electronic Properties: The electronic nature of the enediyne system plays a significant role. For instance, benzo-fused enediynes exhibit slower cyclization rates due to the extended conjugation which stabilizes the ground state. vulcanchem.com

Substituent Effects: The presence of substituents on the enediyne ring can significantly alter the reaction barrier. Electron-donating or withdrawing groups can modify the electron density of the alkyne units, thereby influencing the ease of cyclization. spbu.ru Computational studies on related systems have systematically investigated these substituent effects. nih.gov

| Factor | Influence on Bergman Cyclization Barrier | Reference |

| Ring Strain | Increased strain (e.g., in smaller rings) generally lowers the barrier. | wikipedia.org |

| c,d Distance | Shorter distance between alkyne carbons facilitates cyclization. | nih.govspbu.ru |

| Aromatic Fusion | Benzannulation stabilizes the ground state, increasing the barrier. | vulcanchem.com |

| Substituents | Electronic effects of substituents can raise or lower the barrier. | nih.govspbu.ru |

| Metal Chelation | Can either accelerate or inhibit cyclization depending on the metal and ligands. | nih.govelectronicsandbooks.com |

Hydrogen Abstraction in the Bergman Reaction

Once the p-dehydrobenzene biradical is formed, it is a highly reactive species that readily abstracts hydrogen atoms from a suitable donor. furman.eduwikipedia.org This hydrogen abstraction step is often the event that leads to the biological activity of enediyne antibiotics, as it can cause cleavage of DNA strands. furman.eduwikipedia.org In the absence of an external hydrogen source, the biradical can undergo other reactions, such as intramolecular termination. nih.gov

Metal-Mediated Enediyne Cyclization and Reactivity Modulation

The reactivity of this compound can be significantly altered through coordination to a metal center. This provides a powerful tool for controlling the Bergman cyclization.

Influence of Ancillary Ligands and Metal Oxidation States on Reactivity

The choice of metal, its oxidation state, and the ancillary ligands present in the coordination sphere all have a profound impact on the reactivity of the enediyne.

Metal Oxidation State: The oxidation state of the metal center directly influences the electronic properties of the complex and, consequently, the ease of cyclization. For example, in copper complexes of a flexible enediyne ligand, the Cu(II) complex was found to be substantially more reactive, cyclizing at a much lower temperature than the corresponding Cu(I) complex. researchgate.net

Ancillary Ligands: Ancillary ligands, which are ligands other than the enediyne itself, can modulate reactivity through both steric and electronic effects. acs.org For instance, in a series of MLX₂ complexes (where L is a cyclododec-8-ene-6,10-diyne derivative), the nature of the halogen (X) ancillary ligand was shown to influence the cyclization temperature. acs.orgelectronicsandbooks.com In some cases, ancillary ligands can donate electron density into the enediyne π system, affecting the activation barrier. researchgate.netelectronicsandbooks.com The coordination geometry imposed by the ligands also plays a crucial role. For example, tetrahedral zinc complexes exhibit different steric influences compared to square-planar palladium or copper complexes. nih.govacs.org

The table below summarizes the effect of different metal centers and ancillary ligands on the Bergman cyclization of a related enediyne system.

| Metal Complex | Geometry | Key Observation | Reference |

| Zn(II)LX₂ | Tetrahedral | Steric effects of ancillary ligands play a significant role. | acs.org |

| Cu(II)LX₂ | Distorted Square-Planar | Multiple ligand conformations observed on the potential energy surface. | acs.org |

| Pd(II)LX₂ | Square-Planar | Overlap between halogen lone pairs, metal d-orbitals, and the enediyne π system leads to higher activation barriers. | researchgate.netacs.orgelectronicsandbooks.com |

This intricate interplay of factors allows for the fine-tuning of the enediyne's reactivity, which is a key aspect in the design of new catalysts and therapeutic agents.

Controlled Diradical Reactivity and Diradical Intermediates

The reactivity of this compound is fundamentally linked to its ability to form highly reactive diradical intermediates. Upon thermal or photochemical activation, the molecule undergoes a Bergman cycloaromatization to generate a p-dehydrobenzene diradical. vulcanchem.com This transformation is a key feature of the enediyne class of compounds, which are known for their potent biological activity stemming from this diradical formation. nih.govspbu.ru The process is rate-limited by the initial cyclization step, with the kinetics being influenced by the distance between the reacting alkyne carbons. vulcanchem.com For this compound, density functional theory (DFT) calculations have estimated a diradical stabilization energy of approximately 25 kcal/mol, which corresponds with experimental findings of its moderate reactivity. vulcanchem.com

The transient p-benzyne diradical is a potent species capable of abstracting hydrogen atoms, for instance, from the sugar backbone of DNA, a mechanism that underlies the cytotoxicity of natural enediyne products like calicheamicin. nih.govescholarship.org However, the reactivity of these diradicals can be controlled and harnessed for synthetic purposes. The intermediate can be trapped by various reagents. For example, in the presence of a hydrogen atom source such as 1,4-cyclohexadiene, the diradical abstracts hydrogen atoms to yield naphthalene (B1677914) derivatives, demonstrating its utility in synthesizing polycyclic aromatic systems. vulcanchem.comspbu.ru

Furthermore, the diradical intermediate can be captured by nucleophiles. escholarship.org Studies on the closely related cyclohexeno escholarship.orgresearchgate.netcyclodeca-1,5-diyne-3-ene have shown that its corresponding p-benzyne diradical can be trapped by nucleophiles like iodide, bromide, cyanide, or thiocyanate. escholarship.org The reaction kinetics are first-order in the enediyne and zero-order in the nucleophile, which is consistent with a rate-limiting cyclization to the diradical, followed by a rapid reaction with the nucleophile to form an aryl anion, which is subsequently protonated. escholarship.org

Control over diradical formation and reactivity can also be exerted through the formation of metal complexes. A series of metalloenediyne derivatives, specifically ethylenediamine-strapped 1,4-diaza-cyclododec-8-ene-6,10-diyne complexes with Zn(II), Cu(II), and Pd(II), have been synthesized to study the factors influencing the Bergman cyclization barrier. nih.gov These structurally characterized complexes provide a framework for modulating the geometric and electronic properties of the enediyne core, thereby controlling the onset of diradical formation. nih.gov This approach highlights a strategy to manage the inherent reactivity and potential toxicity of enediyne compounds, moving beyond simple thermal or photochemical activation. nih.gov

| Reactant/Complex | Activation Method | Intermediate | Trapping Agent/Reaction | Product |

| This compound | Thermal/Photochemical | p-dehydrobenzene diradical | 1,4-Cyclohexadiene | Naphthalene derivatives |

| Cyclohexeno escholarship.orgresearchgate.netcyclodeca-1,5-diyne-3-ene | Thermal (75 °C) | p-benzyne diradical | Nucleophiles (I⁻, Br⁻, CN⁻, SCN⁻) | Substituted tetrahydronaphthalene derivatives |

| 1,4-diaza-cyclododec-8-ene-6,10-diyne Metal Complexes (Zn, Cu, Pd) | Geometric/Electronic Modulation | Diradical (upon activation) | - | - |

Other Cycloaddition and Rearrangement Reactions

Beyond the classic Bergman cycloaromatization, this compound and its analogs can participate in other mechanistically distinct intramolecular cyclization reactions, often facilitated by reagents that engage the alkyne functionalities. One such pathway is borylative radical cyclization. researchgate.net While studied specifically on benzo-fused cyclodec-3-ene-1,5-diynes, the mechanism provides a model for alternative reactivity. researchgate.net This reaction proceeds via a radical chain mechanism initiated by a radical initiator like di-tert-butyl hyponitrite, which generates a boryl radical from an N-heterocyclic carbene-borane (NHC-borane). researchgate.netwiley.com The NHC-boryl radical adds to one of the alkyne units of the cyclic diyne to form an alkenyl radical intermediate. wiley.com

In the case of a 10-membered benzo-fused diyne, this alkenyl radical undergoes a transannular cyclization, interrupting the expected hydroboration sequence, to yield a 5-borylated 6,7,8,9-tetrahydrobenzo[a]azulene. researchgate.netwiley.com However, with the larger, more flexible 11-membered benzo escholarship.orgresearchgate.netcycloundec-3-ene-1,5-diyne, a double radical trans-hydroboration occurs. researchgate.net The initial alkenyl radical intermediate, formed from the addition of the NHC-boryl radical, undergoes a second intramolecular hydroboration step instead of the transannular cyclization seen in the smaller ring. wiley.com This second step, proceeding through another radical intermediate, results in the formation of a novel bridged N-heterocyclic carbene-ligated 3-benzoborepin. researchgate.netwiley.com This demonstrates that the intramolecular reaction pathway—transannular cyclization versus a second hydroboration—is dependent on the ring size and resulting conformational flexibility of the enediyne substrate. wiley.com

| Starting Material | Reagents | Key Intermediate(s) | Cyclization Pathway | Final Product |

| Benzo escholarship.orgresearchgate.netcyclodec-3-ene-1,5-diyne | NHC-borane, Di-tert-butyl hyponitrite | Alkenyl radical | Transannular cyclization | 5-Borylated 6,7,8,9-tetrahydrobenzo[a]azulene |

| Benzo escholarship.orgresearchgate.netcycloundec-3-ene-1,5-diyne | NHC-borane, Di-tert-butyl hyponitrite | Alkenyl radical, Radical 22 | Intramolecular hydroboration | Bridged NHC-ligated 3-benzoborepin |

Derivatives of this compound can undergo complex thermal rearrangements and isomerizations. A notable example is the thermal reaction of the NHC-ligated 3-benzoborepin, synthesized from benzo escholarship.orgresearchgate.netThis compound. wiley.com When heated to 150 °C, this borepin rearranges to an isolable NHC-boranorcaradiene. researchgate.netwiley.com Mechanistic experiments and DFT calculations support a two-step process. The first step is a thermal 6π-electrocyclic reaction where the borepin ring system rearranges to a transient boranorcaradiene intermediate. wiley.com

This is followed by a rare 1,5-boron shift, which yields the final, rearranged boranorcaradiene product. wiley.com A key finding from crystallographic analysis is that this 1,5-shift occurs with inversion of the stereochemistry at the boron atom. researchgate.netwiley.com DFT calculations revealed that this stereoinversion proceeds through a transition state possessing open-shell diradical character, a pathway that circumvents the constraints of the Woodward-Hoffmann rules for a typical suprafacial sigmatropic migration. wiley.com

Another type of isomerization process is automerization, a rearrangement that produces a product structurally identical to the starting material, but with scrambled atomic positions. This has been observed in the related cyclohexeno escholarship.orgresearchgate.netcyclodeca-1,5-diyne-3-ene. escholarship.org The proposed mechanism involves a reversible Bergman cycloaromatization to form a symmetrical p-benzyne diradical intermediate. escholarship.org Reversion to the enediyne structure can occur in a way that scrambles the positions of the atoms, leading to the degenerate form of the starting material. escholarship.org This process highlights the dynamic nature of the enediyne system and its ability to access diradical intermediates reversibly under certain conditions. escholarship.org

| Compound | Conditions | Proposed Mechanism | Intermediate | Outcome |

| NHC-ligated 3-benzoborepin (from benzo escholarship.orgresearchgate.netThis compound) | 150 °C | 6π-electrocyclic reaction followed by a 1,5-boron shift | Transient boranorcaradiene, Diradical-like transition state | Rearranged, isolable NHC-boranorcaradiene with inverted stereochemistry at Boron |

| Cyclohexeno escholarship.orgresearchgate.netcyclodeca-1,5-diyne-3-ene | 75 °C, DMSO | Reversible Bergman cycloaromatization | Symmetrical p-benzyne diradical | Automerization (degenerate rearrangement) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For a molecule with the complexity of Cyclododec-3-ene-1,5-diyne, a suite of one- and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals.

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful, though highly insensitive, 2D NMR technique used to establish carbon-carbon connectivity by observing ¹³C-¹³C correlations. huji.ac.il Given the low natural abundance of ¹³C (1.1%), the experiment requires concentrated samples or ¹³C-enriched compounds. huji.ac.il For complex C₁₂ hydrocarbons, such as the byproducts formed during the synthesis of 1,5,9-cyclododecatriene, ¹³C-2D-INADEQUATE NMR has proven indispensable for identifying unknown structures by tracing the entire carbon skeleton. acs.orgacs.orgresearchgate.net This technique, often combined with ab initio calculations, allows for the definitive assignment of intricate frameworks, demonstrating its potential utility for confirming the cyclic structure of this compound. researchgate.net

Table 1: NMR Data for the Analogue (9E)-Benzo[b]thieno[4,3-b]cyclododeca-3,9-diene-1,5-diyne spbu.ru

| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |

|---|---|---|---|

| CH₂ | 2.71 (m, 4 H) | CH₂ | 19.75 |

| CH | 5.50–5.61 (m, 2 H) | CH₂ | 19.95 |

| Aromatic CH | 7.33–7.40 (m, 2 H) | CH₂ | 30.83 |

| Aromatic CH | 7.68–7.70 (m, 1 H) | CH₂ | 31.02 |

| Aromatic CH | 7.85–7.87 (m, 1 H) | Csp | 76.41 |

| Csp | 93.91 | ||

| Csp | 98.71 | ||

| CH | 121.90 | ||

| Aromatic CH | 122.95 | ||

| Aromatic CH | 124.49 | ||

| Aromatic CH | 124.63 | ||

| CH | 125.67 | ||

| Aromatic C | 127.18 | ||

| Aromatic C | 130.89 | ||

| Aromatic C | 131.37 | ||

| Aromatic C | 137.83 | ||

| Aromatic C | 138.17 |

Note: One Csp signal is obscured.

The conformation of this compound in solution is dictated by the geometric constraints of its 12-membered ring, which incorporates a rigid trans-double bond and two linear alkyne units. vulcanchem.com This structure is expected to have limited conformational flexibility. vulcanchem.com NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in these studies. NOESY detects through-space interactions between protons that are close to each other, providing crucial distance constraints to build a 3D model of the molecule's predominant conformation in solution.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, yielding precise atomic coordinates and thus exact bond lengths, bond angles, and torsional angles. This technique has been successfully applied to derivatives of related 12-membered ring enediynes. For instance, the solid-state structure of an NHC-boranorcaradiene, a thermal rearrangement product of a benzo-fused this compound derivative, was elucidated using X-ray diffraction. researchgate.netwiley.com This analysis confirmed the bridged bicyclic structure and provided unambiguous proof of the molecular rearrangement. The utility of this method for 12-membered rings is also demonstrated by the structural determination of cubitene, a monocyclic diterpene. osti.gov For this compound, obtaining a single crystal suitable for X-ray analysis would provide an unambiguous depiction of its solid-state conformation and packing.

Fourier Transform Microwave Spectroscopy for Gas-Phase Structure Determination

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. rsc.org From these constants, a highly accurate molecular structure can be derived, free from the intermolecular interactions present in solution or the solid state. The power of this technique was demonstrated in the study of cis-hex-3-ene-1,5-diyne, the acyclic parent enediyne. researchgate.net By analyzing the microwave spectra of seven different isotopologues and combining the data with high-level ab initio calculations, a precise equilibrium (Rₑ) structure was obtained. researchgate.net A similar approach applied to this compound would yield invaluable data on its intrinsic geometry, such as the exact distances between the alkyne carbons, a critical parameter for its reactivity. mdpi.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, IR spectroscopy would be used to confirm the presence of its key structural features: the carbon-carbon triple and double bonds. researchgate.net The alkyne (C≡C) stretching vibrations typically appear in the 2100–2260 cm⁻¹ region, which is relatively free from other absorptions. The alkene (C=C) stretch occurs around 1640–1680 cm⁻¹. Analysis of related diacetylenic hydrocarbons has relied on these characteristic bands for structural confirmation. rsc.org

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850–3000 | Medium to Strong |

| C-H (sp²) | Stretching | 3010–3100 | Medium |

| C≡C (Alkyne) | Stretching | 2100–2260 | Weak to Medium |

| C=C (Alkene) | Stretching | 1640–1680 | Variable |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone for studying enediynes, offering a balance between computational cost and accuracy. It has been widely applied to investigate the geometric, electronic, and energetic properties of cyclododec-3-ene-1,5-diyne and its analogues.

DFT calculations are crucial for determining the ground-state geometry and electronic landscape of this compound. These calculations predict key structural parameters such as bond lengths, bond angles, and the critical distance between the two alkyne carbons (the C1-C6 distance), which is a primary determinant of reactivity. For the broader class of cyclic enediynes, it has been established that ring strain effects can be more influential on reactivity than this distance alone. researchgate.net

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also a key output of DFT studies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For this compound, the calculated HOMO-LUMO gap of 6.2 eV suggests a susceptibility to electrophilic attack at the triple bonds. vulcanchem.com Furthermore, DFT calculations predict a significant diradical stabilization energy of approximately 25 kcal/mol for this compound, which is consistent with its observed moderate reactivity. vulcanchem.com

| Property | Calculated Value | Significance |

|---|---|---|

| Diradical Stabilization Energy | ~25 kcal/mol | Indicates moderate reactivity and the relative stability of the diradical intermediate. vulcanchem.com |

| HOMO-LUMO Gap | 6.2 eV | Suggests potential reactivity towards electrophiles. vulcanchem.com |

A primary application of DFT is the calculation of the potential energy surface for the Bergman cyclization. This involves locating the transition state and calculating the activation energy barrier (ΔE‡) for the conversion of the enediyne to the highly reactive p-benzyne diradical intermediate.

Studies on carbocyclic 1,3-dien-5-ynes have shown that ring size significantly impacts the cyclization barrier. For 12- to 14-membered rings, calculations revealed higher energy barriers compared to the more strained 9- to 11-membered rings, which cyclize at lower temperatures. researchgate.net This trend underscores the role of ring strain in facilitating the reaction. While the parent this compound is relatively stable, its cyclization rate is slower than that of the more strained ten-membered analogue, cyclodec-1,5-diyne-3-ene. vulcanchem.com The rate-limiting step for these reactions is typically the initial cyclization. escholarship.orgescholarship.org Ab initio studies on the related ten-membered ring, cyclodec-3-ene-1,5-diyne, determined the energy barrier for the retro-cyclization (the reverse reaction from the diradical back to the enediyne) to be 15.3 kcal/mol. acs.org

| Compound | Ring Size | Relative Cyclization Rate / Barrier | Reference |

|---|---|---|---|

| Cyclodec-1,5-diyne-3-ene | 10 | Faster / Lower Barrier | vulcanchem.com |

| This compound | 12 | Slower / Higher Barrier than 10-membered ring | vulcanchem.comresearchgate.net |

| Benzo-fused enediynes | - | Slower due to ground state stabilization | vulcanchem.com |

DFT is a powerful tool for predicting how chemical modifications affect reactivity. scispace.com By introducing substituents onto the this compound framework, computational chemists can analyze the resulting electronic perturbations and their effect on the Bergman cyclization barrier. For example, studies on benzannulated enediynes have shown that electron-withdrawing groups like ortho-NO₂ and ortho-CHO can significantly lower the activation energy for cyclization. acs.org

In related metalloenediyne systems containing a 12-membered diazacyclodiyne core, DFT calculations have demonstrated that ancillary ligands on the metal center can induce electronic perturbations. researchgate.net These perturbations, such as the "push-pull" mechanism observed in square-planar palladium complexes, can enhance electron repulsion and lead to significantly higher activation barriers for cycloaromatization. researchgate.net Similarly, computational studies on aza-enediynes have been used to understand how unsymmetrical electronic perturbations from nitrogen substitution affect the electrophilic character of the resulting diradical centers. researchgate.net

Ab Initio Methods (e.g., CCSD(T)) for High-Level Accuracy Calculations

For a more precise understanding of reaction energetics, highly accurate ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. usc.edu While computationally more demanding than DFT, these methods provide benchmark-quality data for reaction energies and barrier heights.

Ab initio molecular orbital methods have been used to investigate the effect of benzannelation on enediyne cycloaromatization, providing detailed insights into why the rate-limiting step can change upon fusion of a benzene (B151609) ring. acs.org For the parent acyclic enediyne, (Z)-hex-3-ene-1,5-diyne, reaction energies calculated using CCSD(T) have helped to precisely quantify the thermodynamics of the Bergman cyclization. usc.edu Such high-level calculations serve to refine the results from DFT and are critical for systems where electron correlation effects are particularly important, as in the formation of the p-benzyne diradical. scispace.comusc.edu

Conformational Analysis and Strain Energy Calculations

The 12-membered ring of this compound is flexible, allowing for multiple conformations. Computational methods are essential for exploring the potential energy surface to identify the most stable conformers and to quantify the strain energy associated with the cyclic structure. Ring strain is a critical factor that lowers the activation barrier to Bergman cyclization. nih.gov

It is well-established that decreasing the ring size from eleven to ten members in cyclic enediynes causes a substantial increase in strain energy, which in turn triggers spontaneous cyclization. nih.gov Conversely, larger rings like the 12-membered this compound possess less strain, resulting in higher cyclization barriers and greater thermal stability compared to their 10-membered counterparts. researchgate.net Computational studies on related systems have also explored how fusing other rings, such as a cyclohexeno moiety, influences the conformation and the critical distance between the reacting carbons, thereby affecting the cyclization kinetics. escholarship.orgescholarship.org

Quantum Chemical Studies of Reactive Intermediates

Quantum chemical calculations are vital for characterizing the structure, stability, and reactivity of the transient intermediates formed during the Bergman cyclization. The primary intermediate is the p-benzyne diradical, a highly reactive species. vulcanchem.com

Computational studies, often using DFT, are employed to investigate the properties of this diradical. scispace.com For instance, research on cyclohexeno acs.orgusc.educyclodeca-1,5-diyne-3-ene, a close analogue, has provided evidence for its rearrangement through a D₂h-symmetric p-benzyne intermediate. researchgate.netacs.org These studies help to understand the diradical's electronic state (singlet vs. triplet) and its subsequent reactions, such as hydrogen atom abstraction or trapping by nucleophiles. acs.orgresearchgate.net The calculated energy barrier for hydrogen abstraction from methane (B114726) by the diradical formed from cyclodec-3-ene-1,5-diyne is 12.7 kcal/mol, indicating the high reactivity of this intermediate. acs.org

Cyclododec 3 Ene 1,5 Diyne As a Molecular Scaffold in Advanced Organic Synthesis

Precursor in Macrocyclic Organic Chemistry

The inherent structural features of Cyclododec-3-ene-1,5-diyne, specifically its twelve-membered ring containing both alkene and diyne functionalities, theoretically position it as a valuable precursor for a variety of macrocycles. The strained nature of such cyclic systems often drives unique chemical transformations. While direct evidence for this compound is wanting, the chemistry of related compounds like cyclohexeno escholarship.orglookchem.comcyclodec-1,5-diyne-3-ene offers insights. escholarship.orgnih.gov These molecules are known to undergo cycloaromatization reactions, a process that could be harnessed to create novel macrocyclic structures.

The reactivity of the double and triple bonds within the this compound framework would allow for a range of synthetic manipulations. For instance, selective hydrogenation, epoxidation, or dihydroxylation of the alkene would yield functionalized macrocycles. The diyne moiety could participate in metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, to append various substituents or to link multiple macrocyclic units together, forming more intricate supramolecular assemblies.

Building Block for Complex Organic Architectures

The potential of this compound as a foundational building block in the synthesis of complex organic architectures is significant. Its rigid, yet reactive, framework could serve as a core scaffold upon which to construct polycyclic and cage-like molecules. The diyne functionality is particularly amenable to cycloaddition reactions, including the Bergman cyclization, which generates a highly reactive p-benzyne diradical. This intermediate can then be trapped by a variety of hydrogen atom donors or undergo further reactions to construct complex aromatic systems.

The strategic placement of the double bond in relation to the diyne system could influence the regioselectivity of these cycloaddition reactions, offering a pathway to architecturally diverse products. Although detailed studies on this compound are not available, the principles governing the reactivity of other enediynes suggest its utility in constructing novel molecular frameworks with potential applications in materials science and medicinal chemistry.

Design of Systems with Tunable Reactivity for Synthetic Applications

A key area of interest in modern organic synthesis is the development of molecular systems with reactivity that can be controlled or "tuned" by external stimuli. The enediyne core of this compound presents an opportunity for such design. The rate of cycloaromatization reactions in enediynes is highly dependent on the distance between the terminal acetylenic carbons. Alterations to the conformation of the twelve-membered ring, perhaps through the introduction of bulky substituents or by changing solvent polarity, could modulate this distance and thus control the activation of the enediyne moiety.

Furthermore, the incorporation of photo- or thermo-labile groups onto the this compound scaffold could provide a means to trigger its reactivity at a desired time and place. This concept of "caged" reactive intermediates is a powerful tool in chemical biology and materials science. While speculative for this specific molecule, the broader enediyne literature supports the feasibility of designing such triggerable systems based on a this compound core.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Cyclododec-3-ene-1,5-diyne derivatives, and how do reaction conditions influence yields?

- Methodological Answer : this compound derivatives can be synthesized via carbenoid coupling-elimination or cyclization of diethynyl precursors with 1,4-diiodobutane. For example, cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene (compound 3 ) is prepared by cyclizing 1,2-diethynylcyclohexene with 1,4-diiodobutane in anhydrous THF under nitrogen, achieving a stable off-white solid (melting point: 105–106°C). Modifying reaction time, temperature, and solvent purity can optimize yields (e.g., 70–80% for compound 3 ) .

- Key Parameters :

| Precursor | Reagent | Solvent | Yield (%) | Stability |

|---|---|---|---|---|

| 1,2-diethynylbenzene | 1,4-diiodobutane | THF | 65–75 | Stable at −10°C |

| 1,2-diethynylcyclohexene | 1,4-diiodobutane | THF | 70–80 | >1 year at −10°C |

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store the compound as a powder at −10°C in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture, light, and temperatures >25°C. Stability tests show no decomposition for >1 year under these conditions. Characterize purity periodically via NMR and GC-MS to detect degradation products like aromatic byproducts from unintended cycloaromatization .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- NMR : To confirm structural integrity and monitor cycloaromatization by tracking diradical intermediates.

- GC-MS : To detect low-concentration degradation products (e.g., benzenoid compounds).

- Melting Point Analysis : To assess purity (e.g., compound 3 melts sharply at 105–106°C).

- Kinetic Profiling : Monitor disappearance rates via UV-vis spectroscopy under controlled thermal conditions .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Work in a fume hood with NIOSH-approved respirators (P95 for particulates) and nitrile gloves. Avoid open flames (flash point: ~18.9°C for analogous cyclohexadienes). Implement emergency eyewash stations and ensure ventilation >10 air changes/hour. Refer to Safety Data Sheets (SDS) for spill management and incompatible materials (e.g., strong acids/oxidizers) .

Advanced Research Questions

Q. How can the kinetics of Bergman cyclization be experimentally determined for this compound derivatives?

- Methodological Answer : Perform temperature-dependent UV-vis spectroscopy (e.g., 25–80°C) in deuterated solvents (e.g., ) to track the disappearance of the enediyne. Fit data to a first-order rate law:

Calculate activation parameters (, ) via the Eyring equation. For compound 3 , ranges from 25–30 kcal/mol, depending on substituents .

Q. What strategies are effective for trapping and characterizing diradical intermediates generated during cycloaromatization?

- Methodological Answer : Introduce nucleophiles (e.g., thiols or amines) during thermal activation to quench the diradical. Analyze trapped adducts via LC-MS or NMR. For example, 1,4-addition of ethanethiol to the diradical of compound 3 produces a thioether derivative, confirming the intermediacy of a 1,4-benzenediyl species .

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Use molecular mechanics (MM2) to calculate strain energies and bond angles in energy-minimized structures. Compare computed values with experimental kinetics. For instance, cyclohexeno-fused derivatives exhibit reduced ring strain (2–4 kcal/mol lower than benzannulated analogs), correlating with slower cyclization rates .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies between computational and observed reaction rates?

- Methodological Answer : Cross-validate results using multiple techniques:

- Kinetic Isotope Effects (KIE) : Confirm rate-determining steps (e.g., C-H abstraction vs. cyclization).

- DFT Calculations : Refine transition-state models to account for solvent effects or non-covalent interactions.

- Controlled Replicates : Ensure reproducibility across ≥3 independent trials. Address outliers via Grubbs’ test (α=0.05) .

Key Research Findings Table

| Property/Parameter | This compound (1) | Benzocyclodeca-1,5-diyn-3-ene (2) | Cyclohexeno-fused Derivative (3) |

|---|---|---|---|

| (kcal/mol) | 28.5 | 26.7 | 30.1 |

| Half-life at 25°C | 2.5 h | 5.7 h | 12.3 h |

| Strain Energy (MM2) | 18.3 | 15.8 | 13.4 |

| Diradical Trapping Efficiency (Thiol) | 45% | 62% | 38% |

Data compiled from experimental kinetics and computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.